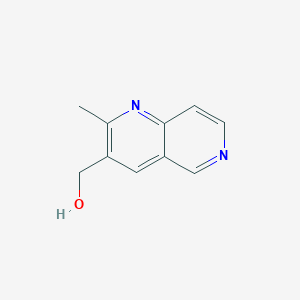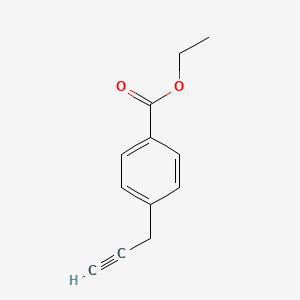
Ethyl 4-(prop-2-yn-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(prop-2-yn-1-yl)benzoate is an organic compound with the molecular formula C12H12O2 It is a derivative of benzoic acid, where the ethyl ester is substituted with a prop-2-yn-1-yl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(prop-2-yn-1-yl)benzoate typically involves the esterification of 4-(prop-2-yn-1-yl)benzoic acid with ethanol. One common method includes the use of benzoyl chloride and propargyl alcohol in the presence of a base such as N,N-dimethylaminopyridine (DMAP) and a solvent like dichloromethane . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems can enhance the production rate and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(prop-2-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The prop-2-yn-1-yl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 4-(prop-2-yn-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-(prop-2-yn-1-yl)benzoate involves its interaction with molecular targets and pathways. For instance, when used as a probe, the compound can covalently modify biological targets through UV light-induced reactions . This allows for the study of specific proteins or enzymes and their roles in various biological processes.
Comparación Con Compuestos Similares
Ethyl 4-(prop-2-yn-1-yl)benzoate can be compared with similar compounds such as:
Prop-2-yn-1-yl benzoate: Similar structure but lacks the ethyl ester group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains an additional carboxyl group, making it more reactive in certain conditions.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Different functional groups, leading to distinct chemical properties and applications.
Propiedades
Fórmula molecular |
C12H12O2 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
ethyl 4-prop-2-ynylbenzoate |
InChI |
InChI=1S/C12H12O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h1,6-9H,4-5H2,2H3 |
Clave InChI |
IVNRCLUOODTXID-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)

![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)

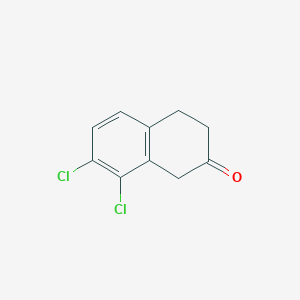
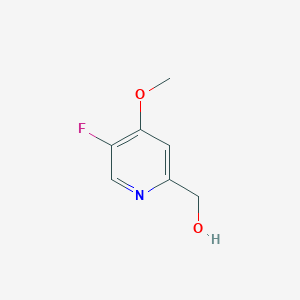


![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)
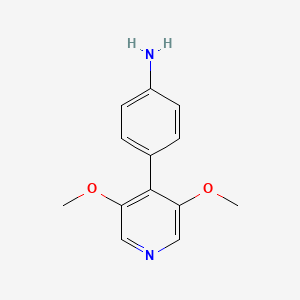
![5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13666088.png)
